N-((4-Methylphenyl)sulfonyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-18-9-11-20(12-10-18)28(26,27)22-21(25)24-16-14-23(15-17-24)13-5-8-19-6-3-2-4-7-19/h2-12H,13-17H2,1H3,(H,22,25)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAHJROJUAPOQU-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-Methylphenyl)sulfonyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide typically involves multiple steps, starting with the reaction of 4-methylbenzenesulfonyl chloride with piperazine to form the sulfonamide intermediate. This intermediate is then reacted with 3-phenylprop-2-enyl chloride to introduce the phenylprop-2-enyl group.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This may involve the use of catalysts, controlled temperatures, and specific solvents to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research, aiding in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which N-((4-Methylphenyl)sulfonyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The target compound’s piperazine ring and propenyl group distinguish it from simpler sulfonamides (e.g., 61086-18-8 in ) and disulfonamides (e.g., 5a in ).
Pharmacological Activity
Key Observations :
- The target compound’s piperazine-propenyl moiety may enhance cellular permeability compared to rigid pyridyl disulfonamides (e.g., 5a) .
- Unlike triazeno-acridine derivatives (), the absence of a DNA-intercalating group (e.g., acridine) suggests alternative mechanisms, possibly targeting signaling pathways .
Physicochemical Properties
Table 3: Physicochemical Comparison
Biological Activity
N-((4-Methylphenyl)sulfonyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide, with the molecular formula , is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Piperazine Ring : The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
- Introduction of the Phenylprop-2-enyl Group : Alkylation of the piperazine ring with a phenylprop-2-enyl halide occurs in the presence of a base like potassium carbonate.
- Sulfonamide Formation : The final step involves the introduction of the sulfonamide group, which enhances the compound's biological properties.
Pharmacological Profile
This compound exhibits various pharmacological activities, primarily through its interaction with specific biological targets:
- Antidepressant and Anxiolytic Effects : Studies indicate that this compound may act on serotonin and dopamine receptors, contributing to its potential use in treating mood disorders. Its structural similarity to known antidepressants suggests a similar mechanism of action.
- Antitumor Activity : Preliminary studies have shown that this compound can inhibit cell proliferation in cancer cell lines, suggesting potential as an anticancer agent. The mechanism may involve apoptosis induction and cell cycle arrest.
The biological activity of this compound is attributed to its ability to modulate neurotransmitter systems and interact with various receptors:
- Receptor Binding : The phenylprop-2-enyl group enhances hydrophobic interactions with receptor sites, while the sulfonamide group facilitates hydrogen bonding.
- Enzyme Inhibition : Evidence suggests that this compound may inhibit certain enzymes involved in cellular signaling pathways, contributing to its antitumor effects.
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antidepressant, Antitumor | Receptor modulation, Enzyme inhibition |
| 4-(3-Phenylprop-2-enyl)piperazine | Moderate antidepressant | Primarily serotonin receptor interaction |
| 1-(Phenylsulfonyl)piperazine | Limited activity | Weak receptor binding |
Case Study 1: Antidepressant Effects
A study investigated the effects of this compound on animal models exhibiting depressive behaviors. Results indicated a significant reduction in immobility time in forced swim tests, suggesting an antidepressant-like effect comparable to established SSRIs.
Case Study 2: Antitumor Activity
In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing N-((4-Methylphenyl)sulfonyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide with high yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate coupling reagents and controlling reaction conditions. For example, sulfonamide formation typically requires activating agents like EDCI/HOBt in anhydrous solvents (e.g., DMF) under nitrogen. Evidence from analogous sulfonamide syntheses highlights yields up to 80% when using reflux conditions (100–120°C) and acid catalysts (e.g., formic acid) for formamide coupling . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Monitoring intermediates by TLC and confirming final product integrity via melting point and spectral data (e.g., δ 2.26 ppm for methyl groups in ¹H NMR) is critical .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : ¹H NMR in deuterated DMSO (d⁶-DMSO) resolves aromatic protons (δ 7.1–8.5 ppm) and exchangeable NH signals (δ 10.4–10.6 ppm). IR spectroscopy confirms sulfonamide (S=O stretches at 1332 cm⁻¹ and 1160 cm⁻¹) and formamide (C=O at ~1650 cm⁻¹) functional groups . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z = 645 [M⁺] for a related compound). For structural ambiguity, X-ray crystallography (as in sulfonamide analogs ) provides definitive confirmation.
Q. How can researchers design preliminary biological assays to evaluate this compound’s therapeutic potential?
- Methodological Answer : Initial screens should target enzymes or receptors structurally related to the compound’s functional groups. For sulfonamide-containing analogs, assays against carbonic anhydrase or antimicrobial targets (e.g., Gram-positive bacteria) are common . Fluorometric or calorimetric enzyme inhibition assays (IC₅₀ determination) and cytotoxicity profiling (MTT assay on mammalian cell lines) provide baseline activity. Comparative studies with halogenated derivatives (e.g., fluorine-substituted analogs ) can highlight metabolic stability trends.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to enhance biological efficacy?
- Methodological Answer : SAR studies require iterative structural modifications and multi-parametric evaluation:
- Substituent Variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., fluorine ) or bulky groups to assess steric effects on target binding.
- Piperazine Modifications : Introduce alkyl or aryl groups to the piperazine ring to alter lipophilicity (logP) and blood-brain barrier penetration .
- Biological Testing : Parallel in vitro assays (e.g., enzyme inhibition, cell viability) and in silico docking (Autodock Vina) correlate structural changes with activity. For example, fluorinated analogs show enhanced metabolic stability due to reduced CYP450 interactions .
Q. What methodologies resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay conditions or structural impurities. Strategies include:
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature) using purified batches (HPLC ≥95% purity).
- Orthogonal Validation : Confirm activity via unrelated methods (e.g., SPR for binding affinity vs. enzymatic assays).
- Meta-Analysis : Compare data from analogs (e.g., 4-fluorophenyl derivatives ) to identify trends masked by experimental variability .
Q. What experimental strategies improve pharmacokinetic properties of derivatives?
- Methodological Answer :
- Prodrug Design : Introduce ester or amide prodrug moieties to enhance solubility (e.g., phosphate esters for parenteral delivery).
- Metabolic Blocking : Replace labile hydrogen atoms with deuterium or methyl groups to reduce first-pass metabolism .
- Cocrystallization : Improve bioavailability via cocrystals with succinic acid or cyclodextrins, as seen in sulfonamide drug development .
Q. How can computational tools predict target interactions and guide synthesis?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or MOE to model binding to targets (e.g., dopamine D3 receptors ). Focus on hydrogen bonding with sulfonamide S=O and piperazine NH groups.
- QSAR Modeling : Train models on PubChem bioactivity data (e.g., IC₅₀ values) to prioritize synthetic targets .
- MD Simulations : Simulate stability of ligand-receptor complexes (GROMACS) to predict residence time and selectivity .
Q. What approaches assess stability and degradation pathways under experimental conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products (LC-MS/MS) .
- Kinetic Analysis : Determine half-life (t₁/₂) in plasma or buffer via HPLC-UV. Sulfonamide analogs degrade via hydrolysis of the sulfonylurea bond under acidic conditions .
- Microsomal Stability : Incubate with liver microsomes (human/rat) to quantify CYP-mediated metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
